molecular formula C15H13F3N2O B5459778 1-{3-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]phenyl}ethanone

1-{3-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]phenyl}ethanone

Cat. No. B5459778
M. Wt: 294.27 g/mol
InChI Key: AIPZONWPUCTOHC-UHFFFAOYSA-N
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Description

Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They might be part of larger systems, such as in this case, where a phenyl group and a trifluoropropyl group are attached. These types of compounds often have interesting biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the attachment of the phenyl and trifluoropropyl groups. A possible method could involve three-component reactions of dialkyl (2-oxo-3,3,3-trifluoropropyl)phosphonates .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidines can undergo a variety of reactions, including substitutions and ring-opening reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many pyrimidine derivatives have biological activity and can interact with various enzymes and receptors .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate their physical and chemical properties, and evaluate their biological activity. This could lead to the development of new drugs or other useful compounds .

properties

IUPAC Name

1-[3-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O/c1-10(21)11-3-2-4-12(9-11)14-19-8-6-13(20-14)5-7-15(16,17)18/h2-4,6,8-9H,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPZONWPUCTOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=NC=CC(=N2)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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